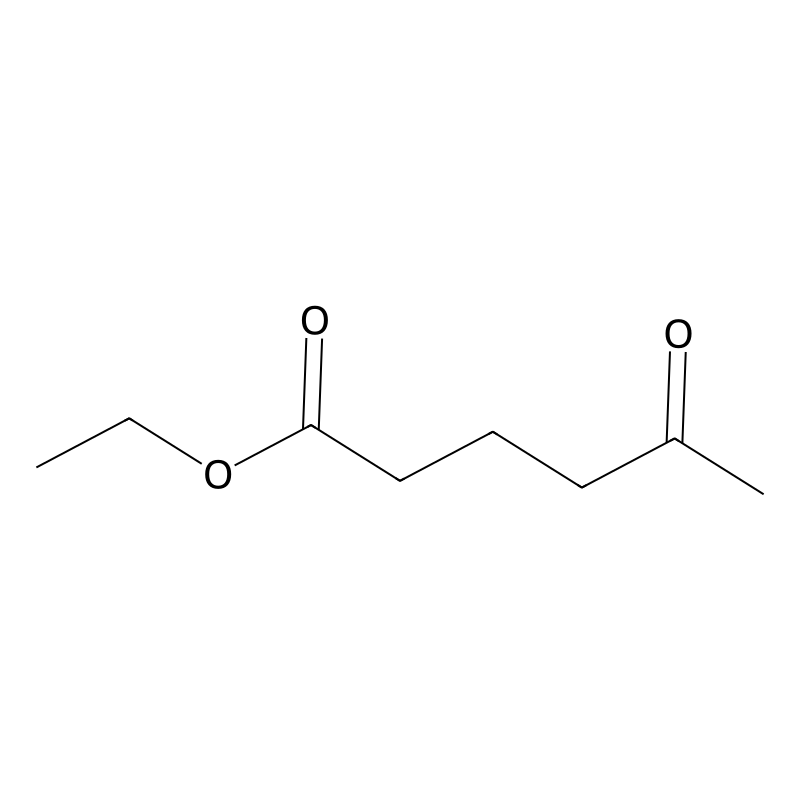

Ethyl 5-oxohexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Ethyl 5-oxohexanoate serves as a valuable building block for the synthesis of more complex molecules. Its reactive ketone group allows for further chemical transformations, enabling the creation of diverse organic compounds including pharmaceuticals, natural products, and functional materials [].

Flavor Chemistry:

- Research suggests Ethyl 5-oxohexanoate possesses fruity and buttery odor profiles []. This makes it a potential flavor ingredient or fragrance component. Scientists might investigate its use in food science and cosmetic formulations.

Biological Studies:

- Limited research explores the potential biological activities of Ethyl 5-oxohexanoate. Some studies investigate its role in cellular processes or its interaction with biological systems. However, more research is needed to understand its full biological effects.

Analytical Chemistry:

- Ethyl 5-oxohexanoate's properties make it a suitable standard or reference compound in analytical chemistry techniques like chromatography []. These techniques help separate and identify various components within a mixture, and Ethyl 5-oxohexanoate can aid in calibrating or validating the analytical process.

Ethyl 5-oxohexanoate is an organic compound classified as an ester, with the molecular formula and a molecular weight of approximately 158.19 g/mol. It is also known by other names such as hexanoic acid, 5-oxo-, ethyl ester, and has the CAS Registry Number 13984-57-1. This compound features a five-carbon chain with a ketone functional group at the fifth position, contributing to its reactivity and versatility in organic synthesis .

Currently, there is no documented information regarding a specific mechanism of action for ethyl 5-oxohexanoate in biological systems.

Information on the safety hazards associated with ethyl 5-oxohexanoate is limited. As with most organic compounds, it is advisable to handle it with care, using appropriate personal protective equipment (PPE) like gloves and safety glasses in a well-ventilated laboratory setting.

Further Research Needed

While this analysis provides a basic understanding of ethyl 5-oxohexanoate, more research is necessary to fully explore its properties and potential applications. This includes:

- Determination of detailed physical and chemical properties (melting point, boiling point, etc.)

- Investigation of its reactivity profile in various reaction conditions

- Exploration of its potential use as a building block in organic synthesis

- Safety assessments to determine its toxicity and flammability

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can react with compounds such as diethyl malonate or methyl cyanoacetate, showcasing its utility in synthesizing more complex molecules.

- Reduction: Ethyl 5-oxohexanoate can be reduced to form alcohol derivatives through the action of reducing agents.

These reactions highlight its potential as a building block in organic synthesis.

Ethyl 5-oxohexanoate can be synthesized through several methods:

- Esterification: The reaction of hexanoic acid with ethanol in the presence of an acid catalyst can yield ethyl 5-oxohexanoate.

- Oxidation of Hexanoic Acid Derivatives: Starting from hexanoic acid or its derivatives, oxidation reactions can introduce the keto group at the appropriate position.

- Enantioselective Reduction: Utilizing specific microorganisms or enzymes can selectively reduce precursors to produce ethyl 5-oxohexanoate in high enantiomeric excess .

These methods underline its accessibility for research and industrial applications.

Ethyl 5-oxohexanoate finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavor and Fragrance Industry: Its fruity aroma may be exploited in flavoring agents or perfumes.

- Chemical Research: Used extensively in academic research for developing new synthetic methodologies and studying reaction mechanisms .

Interaction studies involving ethyl 5-oxohexanoate primarily focus on its reactivity with nucleophiles and electrophiles. Its behavior in various organic reactions provides insights into its mechanism of action and potential pathways for further chemical transformations. Additionally, studies on its biological interactions suggest possible effects on metabolic pathways when used as a substrate in enzymatic reactions .

Ethyl 5-oxohexanoate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| Ethyl 4,4-dimethyl-3-oxopentanoate | 17094-34-7 | 0.97 | Contains additional methyl groups; similar reactivity. |

| Butyl 4,4-dimethyl-3-oxopentanoate | 85614-42-2 | 0.97 | Longer butyl chain; alters solubility properties. |

| Ethyl 6-methyl-3-oxoheptanoate | 57689-16-4 | 0.97 | Extended carbon chain; different positional isomerism. |

| Ethyl 2,2-diethyl-3-oxobutanoate | 1619-57-4 | 0.94 | Different branching; potential for varied applications. |

The uniqueness of ethyl 5-oxohexanoate lies in its specific carbon chain length and functional group positioning, which influence its reactivity and application potential compared to these similar compounds.

XLogP3

Boiling Point

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant